molecular formula C16H24BNO3 B8170772 N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide

Cat. No.: B8170772
M. Wt: 289.2 g/mol
InChI Key: HONKCEHSRODDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide (CAS 1421341-01-6, C₁₆H₂₄BNO₃) is a boronic ester-containing acetamide derivative characterized by a pinacol-protected boronate group attached to a benzyl moiety, which is further substituted with an N-methyl acetamide functional group. This compound is typically synthesized for applications in medicinal chemistry, particularly as an intermediate in proteolysis-targeting chimeras (PROTACs) or Suzuki-Miyaura cross-coupling reactions due to its boronic ester functionality . Key physicochemical properties include a purity of ≥98% and a molecular weight of 275.15 g/mol (for analogs, see ). Its structure enables bifunctional reactivity, combining amide bond stability with boronate-mediated conjugation or hydrolysis.

Properties

IUPAC Name

N-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-12(19)18(6)11-13-7-9-14(10-8-13)17-20-15(2,3)16(4,5)21-17/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONKCEHSRODDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Miyaura borylation replaces the bromine atom in N-(4-bromobenzyl)acetamide with a pinacol boronate group using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. The reaction proceeds via oxidative addition of the aryl bromide to Pd⁰, transmetallation with B₂pin₂, and reductive elimination to yield the boronate.

Typical Conditions :

  • Catalyst : Pd(dppf)Cl₂ (2–5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane or toluene

  • Temperature : 80–100°C

  • Duration : 12–24 hours

Example Protocol :
A mixture of N-(4-bromobenzyl)acetamide (5.0 g, 20.1 mmol), B₂pin₂ (6.1 g, 24.1 mmol), Pd(dppf)Cl₂ (0.44 g, 0.6 mmol), and KOAc (5.9 g, 60.3 mmol) in dioxane (50 mL) was degassed and heated at 85°C for 18 hours. Purification by silica gel chromatography (petroleum ether/ethyl acetate, 3:1) afforded N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide as a white solid (5.2 g, 85% yield).

N-Methylation of Boronated Acetamide

Alkylation with Methyl Iodide

The acetamide nitrogen is methylated using methyl iodide under basic conditions. Triethylamine deprotonates the amide, facilitating nucleophilic attack by the methyl group.

Optimized Conditions :

  • Reagents : Methyl iodide (2.5 equiv), triethylamine (3.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (20–25°C)

  • Duration : 10 hours

Representative Procedure :
To N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide (3.1 g, 11.3 mmol) in DCM (70 mL), methyl iodide (4.8 g, 33.9 mmol) and triethylamine (3.4 g, 33.9 mmol) were added. After stirring at 20°C for 10 hours, the mixture was concentrated and purified via column chromatography (petroleum ether/ethyl acetate, 1:1) to yield the title compound as a pale-yellow solid (3.0 g, 87%).

Alternative Synthetic Approaches

Boronate Installation via Pinacolborane

Comparative Analysis of Methods

Parameter Miyaura Borylation Pinacolborane Route
Starting MaterialAryl bromideAryl iodide
Boron SourceB₂pin₂HBpin
CatalystPd(dppf)Cl₂PdCl₂(dppf)
Typical Yield80–90%70–85%
Cost EfficiencyModerateHigh (for iodides)

The Miyaura method is preferred for bromides due to higher yields, while the pinacolborane route suits iodides despite requiring stoichiometric amine.

Challenges and Optimization

  • Catalyst Loading : Excess Pd(dppf)Cl₂ (>5 mol%) risks side reactions, while <2 mol% prolongs reaction times.

  • Purification : Silica gel chromatography effectively removes Pd residues but may require gradient elution for polar byproducts.

  • N-Methylation Selectivity : Over-alkylation is mitigated by using 2.5 equivalents of methyl iodide and monitoring reaction progress via TLC .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and substituted benzyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is in the development of anticancer agents. The compound has been studied for its potential to inhibit specific cancer cell lines. For instance, research indicates that derivatives of boron-containing compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions of boron with biological molecules .

Neuroprotective Effects
Another area of investigation is the neuroprotective properties of this compound. Studies have shown that certain boron-based compounds can modulate neurotransmitter activity and provide protective effects against neurodegenerative diseases. The mechanism involves the stabilization of neuronal membranes and reduction of oxidative stress .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound serves as a reagent in various cross-coupling reactions. Its boron moiety facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

Functionalization of Aromatic Compounds
The compound can also be utilized for the functionalization of aromatic compounds via electrophilic aromatic substitution reactions. This process allows for the introduction of diverse functional groups into aromatic systems, enhancing their reactivity and utility in further synthetic applications .

Materials Science

Development of Smart Materials
In materials science, this compound has been explored for its potential use in smart materials. The unique properties of boron compounds allow for the creation of stimuli-responsive materials that can change their physical properties in response to external stimuli such as pH or temperature .

Nanocomposite Formation
The compound has also been investigated for its role in forming nanocomposites with polymers. These nanocomposites exhibit enhanced mechanical properties and thermal stability due to the incorporation of boron-containing structures. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined various derivatives of this compound for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the compound significantly increased its cytotoxicity compared to standard treatments .

Case Study 2: Organic Synthesis

In a research article from Organic Letters, researchers demonstrated the effectiveness of using this compound as a coupling agent in synthesizing complex polycyclic compounds. The study highlighted the high yields and selectivity achieved through this method .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The compound can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound is compared to analogs with modifications in the acetamide substituent, boronate position, and aromatic backbone. Key examples include:

Compound Name Structure Molecular Formula Key Features Biological Activity Reference
Target Compound N-methyl-N-(4-(dioxaborolan-2-yl)benzyl)acetamide C₁₆H₂₄BNO₃ Benzyl-linked acetamide, pinacol boronic ester PROTAC intermediate, drug conjugation
5b (N-Cyclohexyl-2-phenyl-acetamide derivative) Cyclohexyl and phenyl substituents C₂₉H₃₉BN₂O₄ Multi-component synthesis, bulky substituents Not reported
6.41 (Biphenyl acetic acid derivative) Biphenyl group, benzyl linker C₂₇H₂₈BNO₃ Enhanced lipophilicity Anti-proliferative (cancer)
9 (Benzooxadiazole derivative) Nitro group, benzooxadiazole C₁₉H₂₀BN₃O₄ Electron-withdrawing nitro group Hypoxia inhibition
N-Methyl-2-(4-dioxaborolan-phenyl)acetamide Acetamide via methylene linker C₁₅H₂₂BNO₃ Methylene spacer, phenyl boronate Intermediate for kinase inhibitors

Key Observations :

  • Substituent Effects : Bulky groups (e.g., cyclohexyl in 5b) reduce solubility but may enhance target binding . Electron-withdrawing groups (e.g., nitro in 9) alter boronate reactivity .
  • Linker Flexibility : The benzyl linker in the target compound improves stability compared to methylene spacers (e.g., ), which may hydrolyze faster.
  • Biological Activity : Anti-proliferative effects in 6.41 correlate with its biphenyl group, suggesting aromatic stacking interactions with tubulin or kinases .

Physicochemical Properties

  • NMR Data :
    • 11B NMR : Boronic esters exhibit characteristic signals at ~31 ppm (target compound and 5b) .
    • 1H NMR : Acetamide methyl groups resonate at δ 2.10–2.15 ppm (target compound vs. 2.10 ppm in 5b) .
  • Stability : Boronic esters are hydrolytically labile, but the benzyl group in the target compound may slow hydrolysis compared to aliphatic analogs (e.g., ).

Biological Activity

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide (often referred to as NMBDA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C16H24BNO3
  • Molecular Weight : 289.18 g/mol
  • CAS Number : 1421341-01-6

NMBDA exhibits its biological effects through various mechanisms, primarily involving interactions with specific molecular targets in biological systems. The presence of the boron-containing dioxaborolane moiety suggests potential applications in drug design, particularly in targeting enzymes and receptors that are critical in disease pathways.

Anticancer Potential

Research has indicated that compounds with similar structural motifs to NMBDA can exhibit significant anticancer properties. For example, studies have shown that boron-containing compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways involved in proliferation and apoptosis. In vitro studies have demonstrated that NMBDA may induce apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry highlighted a related compound's ability to downregulate key oncogenes such as c-Myc in multiple myeloma cells. This suggests that NMBDA may have similar effects due to its structural similarities .
  • Binding Affinity : Research on related compounds indicates that the dioxaborolane group enhances binding affinity to certain biological targets, potentially increasing the efficacy of NMBDA as a therapeutic agent .
  • ADMET Profile : Preliminary assessments of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for compounds like NMBDA suggest favorable properties for drug development. These assessments indicate good solubility and stability under physiological conditions .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Binding StudiesEnhanced binding affinity to target proteins
ADMET PropertiesFavorable solubility and stability

Q & A

Basic: What are the optimal synthetic routes for preparing N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide?

Answer:
The compound is typically synthesized via a multi-step sequence:

Borylation: Introduce the dioxaborolane group to a benzyl bromide precursor using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and KOAc in anhydrous THF at 80–100°C .

Amide Coupling: React the borylated benzylamine intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product (purity ≥98% confirmed by HPLC) .

Basic: How is this compound characterized spectroscopically, and what key NMR signals should be observed?

Answer:
Key characterization methods include:

  • 1H NMR: A singlet at δ 1.3 ppm (12H, pinacol methyl groups), a singlet at δ 2.1 ppm (3H, acetamide methyl), and a multiplet at δ 3.5–4.0 ppm (2H, benzyl CH2) .
  • 13C NMR: Peaks at δ 25.5 ppm (pinacol CH3), δ 84.2 ppm (B-O carbons), and δ 170.5 ppm (acetamide carbonyl) .
  • IR: A strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) .

Advanced: How does the acetamide group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The acetamide acts as a directing group, enabling meta-selective C-H borylation in aryl substrates. The nitrogen’s lone pair coordinates to Pd, positioning the catalyst at the meta position relative to the acetamide. Steric hindrance from the N-methyl group further modulates regioselectivity . Comparative studies with non-amide analogs show a 15–20% increase in meta-product yield when using this compound .

Advanced: How can researchers address contradictions in reaction yields when using this compound as a boronic ester precursor?

Answer: Yield discrepancies often arise from:

  • Moisture Sensitivity: Hydrolysis of the dioxaborolane group can occur. Use rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres .
  • Catalyst Poisoning: Trace amines from incomplete acetylation may deactivate Pd catalysts. Pre-purify intermediates via acid-base extraction .
  • Byproduct Formation: Monitor for deborylated byproducts (e.g., benzyl acetate) via LC-MS and adjust reaction time/temperature .

Advanced: What computational methods are suitable for studying the electronic effects of the dioxaborolane-acetamide system?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution. The boron center exhibits a partial positive charge (+0.35 e), enhancing electrophilicity in cross-coupling .
  • NBO Analysis: Quantify hyperconjugation between the acetamide carbonyl and the dioxaborolane ring, which stabilizes the transition state by ~5 kcal/mol .

Methodological: How can researchers resolve ambiguities in the compound’s solid-state structure?

Answer:

  • X-ray Crystallography: Co-crystallize with a heavy atom (e.g., iodine) to resolve boron’s low electron density. Compare with morpholine-substituted analogs for packing pattern insights .
  • VT-NMR: Conduct variable-temperature ¹H NMR in DMSO-d6 to distinguish dynamic rotational barriers in the benzyl-acetamide linkage .

Advanced: What strategies improve the compound’s stability in long-term storage for catalytic applications?

Answer:

  • Storage Conditions: Store under argon at –20°C in amber vials. Stability studies show <5% decomposition over 6 months under these conditions .
  • Stabilizers: Add 1% w/w hydroquinone to suppress radical-mediated degradation (validated by ESR spectroscopy) .

Advanced: How does this compound compare to other boronic esters in directed C-H functionalization?

Answer:
A comparative analysis reveals:

  • Reactivity: The acetamide group outperforms carbamates in directing efficacy (yield: 85% vs. 60% for carbamates) due to stronger Pd coordination .
  • Substrate Scope: Tolerates electron-deficient arenes (e.g., nitrobenzene) but fails with sterically hindered substrates (e.g., ortho-substituted toluenes) .

Methodological: How to troubleshoot low yields in the synthesis of this compound?

Answer:

  • Step 1 (Borylation): Ensure stoichiometric B2Pin2 (1.1 equiv) and avoid excess Pd, which can lead to homocoupling.
  • Step 2 (Acetylation): Use acetic anhydride instead of acetyl chloride for higher conversion (>95% vs. 80%) .
  • Work-Up: Extract with saturated NaHCO3 to remove unreacted amine, then wash with brine to eliminate Pd residues .

Advanced: What role does this compound play in natural product modification via radical reactions?

Answer:
The dioxaborolane group acts as a radical trap in photoredox catalysis. Under blue LED irradiation, it generates benzyl radicals that undergo coupling with alkenes or alkynes. The acetamide group stabilizes transient intermediates via hydrogen bonding, improving enantioselectivity (e.g., 90% ee in a model reaction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.